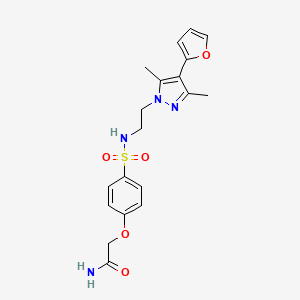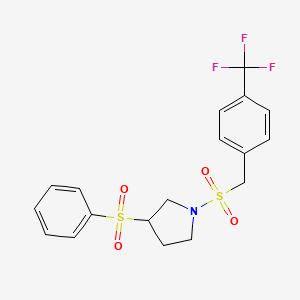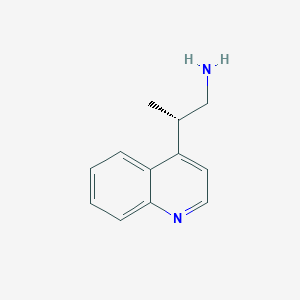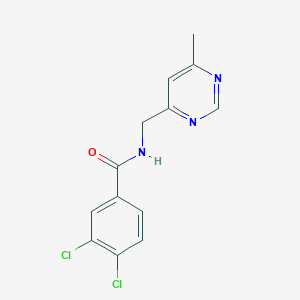![molecular formula C24H25N5O3S B2540572 5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-13-6](/img/structure/B2540572.png)
5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound that appears to be a derivative of triazole. Triazole derivatives are known for their wide range of biological and pharmacological activities, which makes them a subject of extensive study in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the general class of triazole derivatives to which it belongs has been synthesized and evaluated for various biological activities, including antitumor and enzyme inhibition properties .
Synthesis Analysis
The synthesis of triazole derivatives typically involves cyclization reactions and the use of various solvents to optimize yields. For instance, in the synthesis of 1-(3-nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines, butanol-1 was found to be the best solvent for achieving high yields of tricyclic derivatives . The synthesis process is often guided by spectral data analysis, such as IR, 1H- and 13C-NMR, to elucidate the chemical structures of the synthesized compounds . Although the exact synthesis route for the compound is not provided, similar methodologies could be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. The compound likely has a complex structure with additional benzylpiperidin and nitrophenyl groups attached to the thiazolo[3,2-b][1,2,4]triazol ring system. The structure would be confirmed by detailed spectral analysis, as is common in the field .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, often influenced by their reactivity indices. Quantum mechanical calculations using conceptual density functional theory (DFT) can be used to assess the global and local reactivity indices of compounds, providing insights into their potential reaction pathways . The specific chemical reactions that the compound might undergo are not detailed in the provided papers, but it can be inferred that similar computational studies could be used to predict its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on their specific substituents and structural features. These properties are crucial for determining the compound's suitability for pharmaceutical applications. For example, the solubility, melting point, and stability are important physical properties, while reactivity, acidity/basicity, and the presence of functional groups are key chemical properties. The provided papers do not offer specific data on the physical and chemical properties of the compound , but such properties are typically investigated using a combination of experimental and computational methods .
科学的研究の応用
Triazole Derivatives: Therapeutic Applications
Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance : Triazine derivatives, including triazoles, have been extensively studied for their wide spectrum of biological activities. These compounds have shown promising results as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. This broad range of pharmacological activities makes triazine and triazole nuclei interesting core moieties for future drug development (Verma et al., 2019).
Advances in Triazole Chemistry
Novel Triazole Derivatives : A patent review covering 2008–2011 highlighted the significance of triazole derivatives in developing new drugs with diverse biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. The review underscores the continuous interest in triazole chemistry for the development of novel therapeutic agents, emphasizing the need for efficient synthetic methods that are aligned with green chemistry principles (Ferreira et al., 2013).
Biologically Active Triazole Derivatives
Biological Features of 1,2,4-Triazole Derivatives : The review of literature sources on 1,2,4-triazoles reveals their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. Such studies suggest a promising direction for scientific research, highlighting the potential of chemical modeling of 1,2,4-triazoles and the use of their derivatives in various biological applications (Ohloblina, 2022).
特性
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-16-25-24-28(26-16)23(30)22(33-24)21(19-7-9-20(10-8-19)29(31)32)27-13-11-18(12-14-27)15-17-5-3-2-4-6-17/h2-10,18,21,30H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBZLRBNMFATBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC(CC4)CC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]phenol](/img/structure/B2540492.png)

![N-cycloheptyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2540496.png)
![3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2540497.png)
![2-[(2-fluoropyridin-4-yl)formamido]-2-phenyl-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B2540498.png)
![4-ethoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2540499.png)

![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540507.png)


